6-imino-2-oxo-7-propyl-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
6-Imino-2-oxo-7-propyl-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex heterocyclic compound featuring a tricyclic core with fused imidazole, pyridine, and thiadiazole-like systems. Its functional groups include an imino (-NH), oxo (=O), and carboxamide (-CONH2) moiety, with a propyl chain and pyridinylmethyl substituent.
Properties
CAS No. |
4861-10-3 |
|---|---|
Molecular Formula |
C21H20N6O2 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
6-imino-2-oxo-7-propyl-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C21H20N6O2/c1-2-9-27-18(22)15(20(28)24-13-14-6-5-8-23-12-14)11-16-19(27)25-17-7-3-4-10-26(17)21(16)29/h3-8,10-12,22H,2,9,13H2,1H3,(H,24,28) |
InChI Key |
JYOBHKOJFXXOAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C1=N)C(=O)NCC3=CN=CC=C3)C(=O)N4C=CC=CC4=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-2-oxo-7-propyl-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, aldehydes, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-imino-2-oxo-7-propyl-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can introduce various functional groups, leading to a diverse range of compounds .
Scientific Research Applications
6-imino-2-oxo-7-propyl-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-imino-2-oxo-7-propyl-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural homology with two classes of heterocycles:
- Imidazo[1,2-a]pyridines (e.g., compounds 1l and 2d from and ): These feature a bicyclic system with fused imidazole and pyridine rings. Key differences include:
- Substitution patterns: 1l and 2d have ethyl carboxylate and nitro-phenyl groups, whereas the target compound replaces these with a carboxamide and pyridinylmethyl group.
- Core complexity: The tricyclic scaffold of the target compound introduces additional rigidity compared to the bicyclic systems of 1l and 2d .
- Thiadiazolo-pyrimidines (e.g., ): These contain sulfur and nitrogen heteroatoms in fused rings.
Physicochemical Properties
Spectral and Analytical Data
- NMR Spectroscopy: The target compound’s imino and carboxamide protons would likely resonate in the δ 8–12 ppm range (1H NMR), similar to 1l and 2d, which show aromatic and amide protons at δ 7–8 ppm .
- IR Spectroscopy: Expected peaks include ν(N-H) at ~3200 cm⁻¹ (imino/carboxamide) and ν(C=O) at ~1700 cm⁻¹, aligning with 1l (ν(C≡N) at 2220 cm⁻¹) and thiadiazolo-pyrimidines (ν(C=O) at 1680 cm⁻¹) .
- Mass Spectrometry : HRMS for 1l and 2d confirmed molecular ions ([M+H]+) at m/z 530.1574 and 542.1720, respectively. The target compound would likely exhibit a comparable [M+H]+ signal near m/z 450–460 .
Biological Activity
The compound 6-imino-2-oxo-7-propyl-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule that exhibits significant potential in various biological applications due to its unique structural features. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 416.5 g/mol. It features a tricyclic structure with multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N6O2 |
| Molecular Weight | 416.5 g/mol |
| IUPAC Name | This compound |
| Hydrogen Bond Donor | 2 |
| Hydrogen Bond Acceptor | 5 |
| Rotatable Bond Count | 5 |
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antibacterial and antifungal properties. Its structural similarity to known antibiotics may contribute to its effectiveness against various pathogens.
- Antitumor Properties : The compound has shown promise in inhibiting the proliferation of cancer cells in vitro. Mechanistic studies suggest that it may induce apoptosis in tumor cells by interacting with specific cellular pathways.
- Enzyme Inhibition : The compound acts as a potential inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
The biological effects of the compound are attributed to its ability to interact with various molecular targets:
- Receptor Modulation : It may bind to specific receptors involved in cell signaling pathways, thereby modulating their activity and influencing cellular responses.
- Enzyme Interaction : The compound can inhibit enzyme activity by binding to the active site or allosterically altering enzyme conformation.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
-
Study on Antitumor Effects :
- A study conducted on human cancer cell lines demonstrated that the compound inhibited cell growth by inducing apoptosis through mitochondrial pathways.
- Results indicated a significant reduction in cell viability at concentrations above 10 µM.
-
Antimicrobial Evaluation :
- The compound was tested against Gram-positive and Gram-negative bacteria as well as fungi.
- It exhibited minimum inhibitory concentrations (MIC) comparable to standard antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
